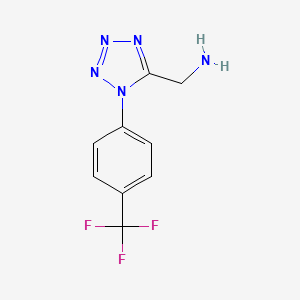
(1-(4-(Trifluoromethyl)phenyl)-1h-tetrazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}methanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrazole ring and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethylated Phenyl Intermediate:
Tetrazole Ring Formation: The next step involves the formation of the tetrazole ring, which can be achieved through cycloaddition reactions involving azides and nitriles.
Methanamine Introduction: Finally, the methanamine group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of {1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}methanamine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, {1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, {1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}methanamine is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of {1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance binding affinity to target proteins, while the tetrazole ring may participate in hydrogen bonding and other interactions. These features contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Trifluoromethyl)phenyl]biguanide hydrochloride
- 1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine
Uniqueness
Compared to similar compounds, {1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}methanamine stands out due to its combination of a trifluoromethyl group, a tetrazole ring, and a methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8F3N5 |
|---|---|
Molecular Weight |
243.19 g/mol |
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanamine |
InChI |
InChI=1S/C9H8F3N5/c10-9(11,12)6-1-3-7(4-2-6)17-8(5-13)14-15-16-17/h1-4H,5,13H2 |
InChI Key |
FWWVHUWUFDEIPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=NN=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


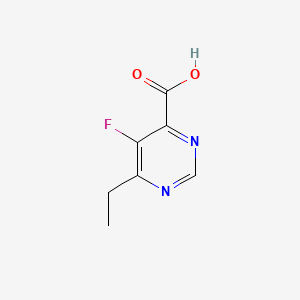
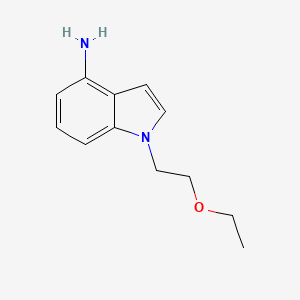
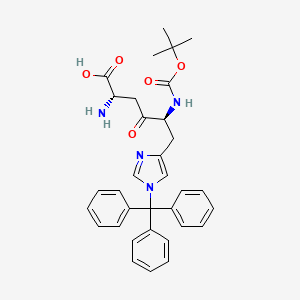
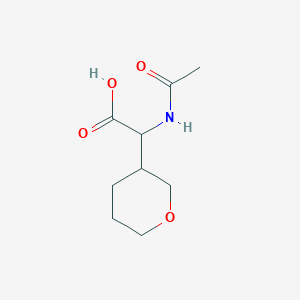
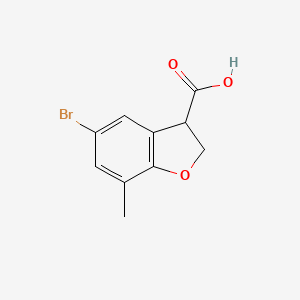
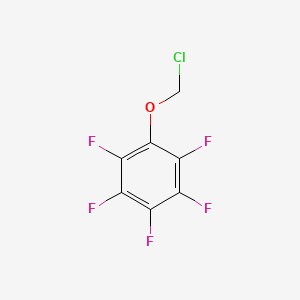
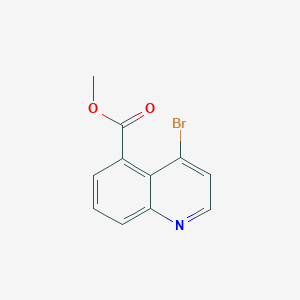
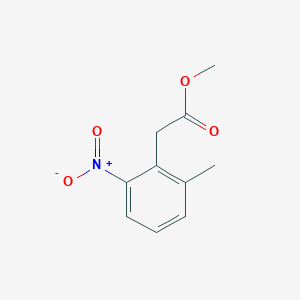

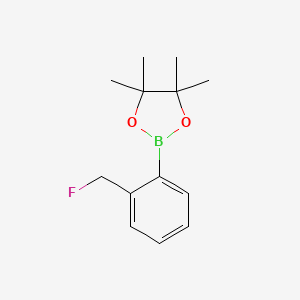
![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)
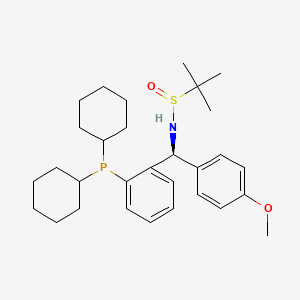
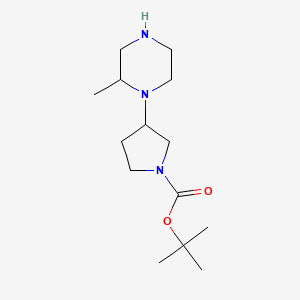
![2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13644721.png)
